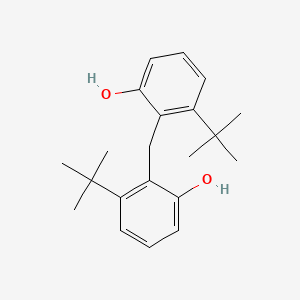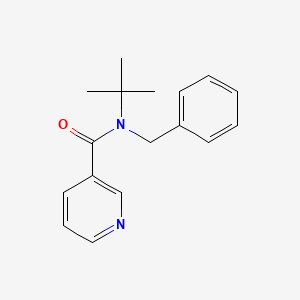
3-Pyridinecarboxamide, N-(1,1-dimethylethyl)-N-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridinecarboxamide, N-(1,1-dimethylethyl)-N-(phenylmethyl)- is a chemical compound that belongs to the class of pyridinecarboxamides. These compounds are known for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-(1,1-dimethylethyl)-N-(phenylmethyl)- typically involves the reaction of pyridinecarboxylic acid with appropriate amines under specific conditions. Common reagents used in the synthesis may include coupling agents like EDCI or DCC, and solvents such as dichloromethane or DMF.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps like recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions could convert the amide group to an amine.
Substitution: The aromatic ring in the compound may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a ligand in biochemical assays.
Medicine: Potential use in drug development for targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with
属性
CAS 编号 |
143570-62-1 |
|---|---|
分子式 |
C17H20N2O |
分子量 |
268.35 g/mol |
IUPAC 名称 |
N-benzyl-N-tert-butylpyridine-3-carboxamide |
InChI |
InChI=1S/C17H20N2O/c1-17(2,3)19(13-14-8-5-4-6-9-14)16(20)15-10-7-11-18-12-15/h4-12H,13H2,1-3H3 |
InChI 键 |
SCYDNBUOCDCYSX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)C2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


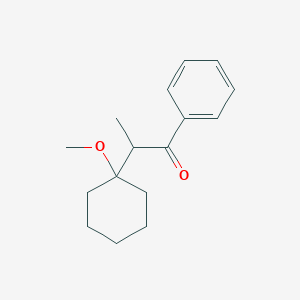
![2,2'-(Methylazanediyl)bis{N-[3-(trifluoromethyl)phenyl]acetamide}](/img/structure/B12545523.png)
![Chloro{3-[2-nitroso-4-(propan-2-yl)phenyl]-3-oxopropyl}mercury](/img/structure/B12545534.png)

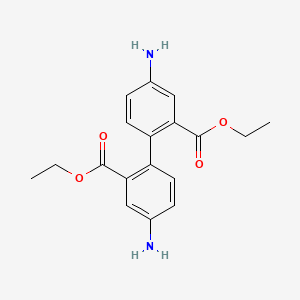
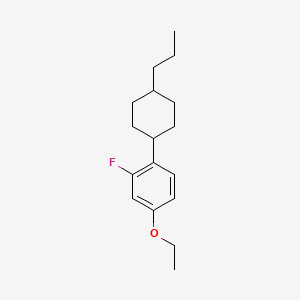
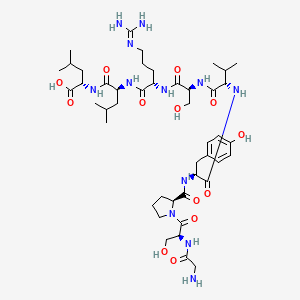
![4-[2-(Hydroxymethylamino)propyl]benzene-1,2-diol](/img/structure/B12545563.png)


![2-[(Methanesulfonyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B12545579.png)
![2,2-Bis{[(trimethylsilyl)oxy]methyl}butan-1-ol](/img/structure/B12545594.png)
![4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]-N-(prop-2-en-1-yl)benzamide](/img/structure/B12545599.png)
